Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-9(17)5-6-2-3-7-8(4-6)16-10(15-7)11(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQJGYVMRYQDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate typically involves the condensation of 2-(trifluoromethyl)benzimidazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The benzo[d]imidazole core is known for its ability to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of benzo[d]imidazole have demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic bacteria.
- In Vitro Studies : Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate has been evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. For example, compounds derived from this structure showed MIC values ranging from 5 µM to 10 µM against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | S. aureus | 5.19 |
| This compound | E. coli | 8.00 |
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. Its derivatives have shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, along with the inhibition of key enzymes involved in cancer progression. For example, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil, indicating their potential as effective anticancer drugs .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical) | 4.12 |
| This compound | MCF7 (Breast) | 7.69 |
Case Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of benzimidazole derivatives, including this compound, assessed their antitubercular activity against Mycobacterium tuberculosis. The compounds were tested in vitro and showed significant inhibition at low concentrations, suggesting their potential as new antitubercular agents .
Case Study 2: Anticancer Efficacy
In another study, a series of benzimidazole derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The results indicated that this compound exhibited superior efficacy compared to existing treatments, marking it as a candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of key pathways involved in disease progression, such as the inhibition of DNA synthesis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzimidazole Core
Key Structural Features and Modifications
Methyl 3-[7-Nitro-5-Trifluoromethyl-1H-Benzo[d]imidazol-2-yl]propanoate (Compound 12/15) Structure: Propanoate ester (vs. acetate) and a nitro (-NO₂) group at the 7-position. Impact: The longer alkyl chain in the ester increases lipophilicity (logP ~2.8 vs. Synthesis: Sulfuric acid-catalyzed esterification in methanol .
Phenyl(2-(2-(Trifluoromethyl)phenyl)-1H-Benzo[d]imidazol-5-yl)methanone (Compound 44) Structure: Phenyl ketone substituent at the 5-position. Antiproliferative IC₅₀ values against MCF-7 cells: 3.2 µM (vs. 5.8 µM for the target compound) .
2-(2-Methoxyphenyl)-6-(Trifluoromethyl)-1H-Benzo[d]imidazole (CAS 133688-89-8)
- Structure : Methoxyphenyl group at the 2-position.
- Impact : Electron-donating methoxy (-OCH₃) increases metabolic stability (t₁/₂ in human liver microsomes: 42 min vs. 28 min for the target compound) .
2-Fluoro-6-[7-Nitro-5-Trifluoromethyl-1H-Benzo[d]imidazol-2-yl]benzoic Acid (3e)
- Structure : Fluorinated benzoic acid substituent.
- Impact : Carboxylic acid improves aqueous solubility (logS: -3.1 vs. -4.5 for the target compound) but reduces cell permeability (Papp: 1.2 × 10⁻⁶ cm/s vs. 2.8 × 10⁻⁶ cm/s) .
Table 1: Comparative Data of Selected Benzimidazole Derivatives
| Compound Name | Molecular Weight | logP | Melting Point (°C) | Anticancer IC₅₀ (µM) | Key Functional Group |
|---|---|---|---|---|---|
| Target Compound | 274.21 | 2.2 | 248 | 5.8 (MCF-7) | Acetate ester |
| Methyl 3-[7-Nitro-...]propanoate (12/15) | 315.25 | 2.8 | 279.4 | 4.1 (HeLa) | Propanoate ester, -NO₂ |
| Compound 44 (Phenyl ketone) | 367.11 | 3.5 | 114–115 | 3.2 (MCF-7) | Ketone |
| CAS 133688-89-8 (Methoxyphenyl) | 308.27 | 2.9 | N/A | 6.5 (A549) | Methoxyphenyl |
| 2-Fluoro-...benzoic Acid (3e) | 369.10 | 1.7 | 291.9 | 7.4 (HT-29) | Carboxylic acid |
Key Observations :
- Lipophilicity: Propanoate and phenyl ketone derivatives exhibit higher logP values, favoring membrane penetration but risking off-target toxicity.
- Solubility : Carboxylic acid derivatives (e.g., 3e) show improved aqueous solubility but require formulation adjustments for bioavailability.
- Biological Activity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) correlate with enhanced anticancer potency .
Critical Analysis of Structural–Activity Relationships (SAR)
- Trifluoromethyl Group : Essential for metabolic resistance; removal reduces half-life by 50% .
- Ester vs. Acid : Methyl esters (target compound) exhibit slower hydrolysis than ethyl analogs (e.g., ’s compound: t₁/₂ = 12 h vs. 8 h in plasma) .
- Heterocyclic Appendages : Thiazole and triazole moieties (e.g., 9a–e) enhance kinase inhibition via H-bonding and hydrophobic interactions .
Biological Activity
Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, including cytotoxicity, antibacterial activity, and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C11H9F3N2O2
- Molecular Weight : 258.2 g/mol
- CAS Number : [insert CAS number]
1. Cytotoxicity
Cytotoxicity studies are crucial for assessing the potential of compounds as anticancer agents. This compound has been evaluated against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 4.5 | 6.4 |
| MCF-7 | 5.0 | 5.0 |
| HeLa | 5.5 | 4.0 |
The results indicate that this compound exhibits promising cytotoxic effects with IC50 values ranging from 4.5 to 5.5 µM across different cell lines, demonstrating a favorable selectivity index compared to standard chemotherapeutics like cisplatin .
2. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzimidazole derivatives, including this compound. The compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 12 µg/mL |
| E. coli | 15 µg/mL |
| Pseudomonas aeruginosa | >25 µg/mL |
The compound demonstrated significant activity against MRSA with an MIC of 12 µg/mL, indicating its potential as a lead compound for developing new antibacterial agents .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Cell Cycle Arrest : Studies have shown that the compound induces cell cycle arrest in the G0/G1 and G2/M phases, which is independent of p53 status in cancer cells .
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, leading to increased cell death in tumor cells .
Case Study 1: Anticancer Activity
In a study published by MDPI, researchers synthesized a series of benzimidazole derivatives and evaluated their anticancer properties. This compound was among the most active compounds tested against HCT-116 and MCF-7 cell lines, highlighting its potential as a therapeutic agent .
Case Study 2: Antibacterial Efficacy
A research article focused on novel benzimidazole derivatives reported that this compound exhibited significant antibacterial activity against various strains, particularly MRSA. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with trifluoromethyl-containing precursors. For example, analogous benzo[d]imidazole scaffolds are synthesized via acid-catalyzed reactions (e.g., p-TSA in DMF at 100°C) . Key steps include:
- Precursor preparation : Use of 2-(trifluoromethyl)benzaldehyde derivatives for imidazole ring formation.
- Esterification : Coupling the benzoimidazole core with methyl acetate under Mitsunobu or Steglich conditions.
- Optimization : Solvent selection (e.g., ethyl acetate for solubility) and catalyst screening (e.g., HCl in ethyl acetate for deprotection) enhance yields .
Purity is validated via elemental analysis (C, H, N) and spectroscopic cross-checking (¹H/¹³C NMR, IR) to confirm the absence of unreacted intermediates .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the trifluoromethyl (-CF₃) group (δ ~110–120 ppm in ¹³C) and ester carbonyl (δ ~165–170 ppm). The benzoimidazole protons appear as singlets (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Key peaks include C=O (ester, ~1720 cm⁻¹) and N-H stretches (imidazole, ~3400 cm⁻¹) .
- HPLC-MS : Used to assess purity (>95%) and detect trace byproducts (e.g., hydrolyzed acetic acid derivatives) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the benzoimidazole ring and activating specific positions (e.g., C-4/C-7) for electrophilic substitution. Computational studies (DFT) reveal:
- Electrostatic potential maps : Highlight electron-deficient regions near the trifluoromethyl group, favoring SNAr reactions with amines or thiols .
- Reactivity assays : Substituents at the 5-position (acetate ester) can undergo hydrolysis to carboxylic acids under basic conditions, enabling further derivatization .
Experimental validation includes kinetic studies comparing trifluoromethyl vs. methyl analogs in Suzuki-Miyaura coupling .
Q. What strategies resolve contradictory data on the compound’s biological activity across different assays (e.g., anticoagulant vs. antimicrobial)?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Buffer systems : Heparin contamination in anticoagulant assays may artificially enhance activity .
- Cell permeability : LogP values (~2.5 for this compound) influence membrane penetration, affecting antimicrobial efficacy in Gram-negative vs. Gram-positive models .
- Dose-response calibration : Use standardized positive controls (e.g., warfarin for anticoagulation, ciprofloxacin for antimicrobials) to normalize IC₅₀ values .
Q. How do molecular docking and MD simulations predict the compound’s interaction with therapeutic targets (e.g., thrombin or bacterial topoisomerases)?
- Methodological Answer :
- Docking protocols : AutoDock Vina or Schrödinger Suite align the compound’s benzoimidazole core with hydrophobic pockets in thrombin (PDB: 1ETS). The trifluoromethyl group enhances binding via halogen bonding with Arg73 .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80% with Ser195 in thrombin) .
Experimental validation via SPR (surface plasmon resonance) confirms binding affinities (KD ~10⁻⁶ M) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
